2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol
Description
Properties
IUPAC Name |
2-(furan-2-yl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-10-8-6-7(9-2-1-5-15-9)12-13(8)4-3-11-10/h1-6H,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCDPUCMIANNOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=CNC(=O)C3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrazolo ring fused with a pyrazine and a furan moiety. The molecular formula is , and it exhibits unique chemical properties that contribute to its biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo compounds, including this compound, exhibit significant anticancer properties. For instance, a study testing various pyrazolo derivatives on cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioma) showed promising results. The compound was found to inhibit cell proliferation and induce apoptosis in these cell lines through mechanisms involving the modulation of key signaling pathways associated with cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazolo derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the furan ring enhances the lipophilicity of the compound, which may improve its ability to penetrate bacterial membranes .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophage cells stimulated with lipopolysaccharides (LPS). This suggests that it could be developed as a therapeutic agent for inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing them from proliferating.
- Apoptosis Induction : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell survival, such as cyclooxygenases or kinases .
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against A549 and HT-29 cell lines with IC50 values < 10 µM. |
| Study B | Showed antimicrobial activity against E. coli with an MIC value of 32 µg/mL. |
| Study C | Reported inhibition of TNF-alpha production in LPS-stimulated macrophages by 50% at 10 µM concentration. |
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing the pyrazolo[1,5-a]pyrazin core exhibit notable antitumor properties. For instance, derivatives have been shown to inhibit specific kinases involved in cancer progression, making them promising candidates for anticancer drug development. The structure-activity relationship (SAR) studies suggest that modifications at various positions can significantly enhance their efficacy against different cancer cell lines .
Neuroprotective Effects
Recent studies have highlighted the potential of furan-containing pyrazoles in neurodegenerative diseases such as Parkinson's disease. Compounds similar to 2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol have demonstrated the ability to disrupt α-synuclein aggregation, a hallmark of Parkinson's pathology. The efficacy of these compounds was comparable to established drug candidates, indicating their potential as leads for further development .
Enzyme Inhibition
The compound has also been identified as an inhibitor of various enzymes, including those involved in inflammatory pathways and cellular signaling. For example, it has shown promise as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a critical role in synaptic function and endocytosis . This inhibition could have implications for treating neurological disorders and other conditions where AAK1 is implicated.
Material Science Applications
Beyond its medicinal applications, this compound has been explored for its photophysical properties, making it suitable for applications in material science. Its ability to form stable crystals with unique optical properties opens avenues for its use in organic electronics and photonic devices .
Case Study 1: Anticancer Drug Development
A study focused on synthesizing a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that specific substitutions on the pyrazole ring enhanced antiproliferative activity against various cancer cell lines. The most potent derivative showed IC50 values in the nanomolar range against breast cancer cells .
Case Study 2: Neuroprotective Screening
In vitro assays evaluated the neuroprotective effects of furan-pyrazole derivatives against α-synuclein aggregation. Compounds were screened for their ability to reduce aggregation levels compared to controls. Notably, one compound exhibited a reduction comparable to the reference drug anle138b, suggesting its potential as a therapeutic agent for Parkinson's disease .
Comparison with Similar Compounds
Structural Modifications at Position 2
The substituent at position 2 significantly influences physicochemical and biological properties:
Key Observations :
Modifications at Position 4
The hydroxyl group at position 4 is a critical pharmacophore:
Key Observations :
- Hydroxyl groups improve water solubility, whereas chloro substituents may facilitate further synthetic modifications .
Preparation Methods
Reaction Scheme
- Reactants: 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1), pyruvic acid (2), aromatic amines (3a–l).
- Conditions: Reflux in acetic acid.
- Outcome: Formation of pyrazolo-furan-2(5H)-one derivatives (4a–l), structurally related to this compound.
Two mechanistic pathways are proposed:
- Route A: Initial formation of arylidene pyruvic acid intermediate, which reacts with aromatic amines to form imines followed by cyclization to the heterocycle.
- Route B: Direct attack of the aromatic amine on pyruvic acid forming an imine intermediate, which then cyclizes with the pyrazole aldehyde.
Both routes converge to yield the fused heterocyclic product.
| Step | Description | Key Intermediate(s) |
|---|---|---|
| 1 | Formation of arylidene pyruvic acid or imine | Arylidene pyruvic acid (6) or imine (8) |
| 2 | Cyclization with pyrazole aldehyde | Pyrazolo-furanone derivative (4a–l) |
Spectroscopic Characterization
- IR Spectra: Characteristic NH stretching at 3370–3395 cm⁻¹; carbonyl stretching at 1684–1751 cm⁻¹.
- ¹H NMR: Doublets for 5-CH and 4-CH of furanone ring at δ 5.13–7.33 ppm and 6.88–7.59 ppm respectively; singlet for pyrazole CH at δ 7.55–8.56 ppm; NH proton at δ 9.12–9.40 ppm.
- ¹³C NMR: Carbonyl carbon signals at δ 163.71–173.64 ppm; aromatic carbons consistent with structure.
- Mass Spectrometry: Confirms molecular ion peaks consistent with expected molecular weights.
Cyclocondensation and Key Intermediate Methods
In addition to the multi-component approach, cyclocondensation reactions have been utilized to synthesize pyrazolo[1,5-a]pyrazine derivatives. These methods often start from precursors such as hydrazones or substituted pyrazoles, followed by ring closure under acidic or thermal conditions.
- Key intermediates like 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one have been synthesized using modified literature procedures involving cyclocondensation.
- These intermediates can be further functionalized to introduce the furan ring at the 2-position.
Comparative Data Table of Preparation Methods
| Method | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Multi-component condensation | 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, aromatic amines | Reflux in acetic acid | 68–83 | Simple, one-pot, high selectivity |
| Cyclocondensation | Hydrazones or substituted pyrazoles | Acidic or thermal | Moderate | Requires intermediate preparation |
| Sequential synthesis via intermediates | Arylidene pyruvic acids, aromatic amines | Reflux in acetic acid | Lower than multi-component | Confirmed by TLC and spectral data |
Research Findings and Analysis
- The multi-component condensation method provides a straightforward and efficient route to this compound analogs, with the advantage of operational simplicity and good yields.
- Spectroscopic data consistently confirm the structure and purity of the synthesized compounds.
- The reaction mechanism involves imine formation and cyclization, which can be controlled by reaction conditions and choice of amines.
- Alternative routes via cyclocondensation provide access to key intermediates but are generally more complex and lower yielding.
- The multi-component approach also allows structural diversity by varying the aromatic amine component, facilitating structure-activity relationship studies.
- These synthetic methods have been applied in the preparation of biologically active derivatives with antiviral properties, highlighting their practical utility.
Q & A
Q. What are the typical synthetic routes for preparing 2-(furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol?
The synthesis often involves nitration and substitution reactions. For example, methyl pyrazolo[1,5-a]pyrazine-4-carboxylate can undergo nitration in H₂SO₄ with HNO₃ at 0°C, followed by hydrolysis to yield hydroxyl derivatives. Another route includes demethylation using BBr₃ in dichloromethane (DCM) to convert methoxy groups to hydroxyl groups, as demonstrated in the synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives . Key steps include controlled temperature, solvent selection (e.g., methanol, DCM), and purification via filtration and vacuum drying.
Q. How is the compound characterized structurally?
Characterization relies on nuclear magnetic resonance (¹H and ¹³C NMR) to confirm substitution patterns and functional groups. For instance, the hydroxyl group at position 4 and furan substitution at position 2 can be identified via downfield shifts in NMR spectra. Melting point analysis (e.g., 118–120°C for analogous compounds) and elemental analysis further validate purity .
Q. What solvents and conditions optimize yield in its synthesis?
Methanol and DCM are common solvents for reactions involving substitution or demethylation. Acidic conditions (e.g., H₂SO₄) are critical for nitration, while basic conditions (e.g., NaOAc in ethanol) facilitate cyclization. Refluxing in acetic acid (AcOH) is effective for heterocycle formation, as seen in furazan derivatives .
Advanced Research Questions
Q. How can regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core be achieved?
Regioselectivity at position 7 is challenging due to competing reaction sites. Strategies include using sterically hindered reagents or directing groups. For example, (E)-N-(4-methoxypyrazolo[1,5-a]pyrazin-7-yl)methyl enamine intermediates can guide substitution via imine-directed metalation. Temperature control (0°C to room temperature) and slow reagent addition minimize side reactions .
Q. What methodologies address low solubility in biological assays?
Low aqueous solubility, common in fused heterocycles, can be mitigated via pro-drug strategies (e.g., esterification of the hydroxyl group) or formulation with co-solvents (e.g., PEG 400). Patent data on liquid formulations of structurally similar compounds highlight the use of surfactants and pH adjustment to enhance bioavailability .
Q. How do substituents influence biological activity in anticancer or antimicrobial assays?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro, halogens) at position 3 or 5 enhance anticancer activity by increasing DNA intercalation. For antimicrobial activity, hydrophobic substituents (e.g., aryl groups) improve membrane penetration. Testing against MCF-7 and HCT-116 cell lines via MTT assays (IC₅₀ values) and microbial screening (Gram-positive/-negative bacteria, fungi) are standard protocols .
Q. How can data contradictions in reported biological activities be resolved?
Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or impurity profiles. Cross-validation using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) and rigorous purity checks (HPLC, elemental analysis) are essential. SAR studies comparing substituent effects across publications can clarify trends .
Q. What advanced techniques confirm crystallinity and solid-state stability?
Single-crystal X-ray diffraction (SC-XRD) resolves absolute configuration and packing motifs, critical for polymorphism studies. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. For hygroscopic compounds, dynamic vapor sorption (DVS) profiles guide storage conditions .
Methodological Challenges
Q. How to optimize reaction yields in multi-step syntheses?
Telescoped flow chemistry reduces isolation steps and improves efficiency. For example, combining Pd-catalyzed aerobic oxidation with reductive amination in a continuous flow system increases throughput for pyrazolo[1,5-a]pyrimidine precursors. In-line monitoring (e.g., FTIR) detects intermediates in real time .
Q. What strategies mitigate decomposition during purification?
Avoid prolonged exposure to light or heat. Use mild chromatographic conditions (e.g., silica gel deactivated with triethylamine) for oxygen-sensitive intermediates. Lyophilization is preferred over rotary evaporation for hydroxyl-containing compounds to prevent thermal degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
